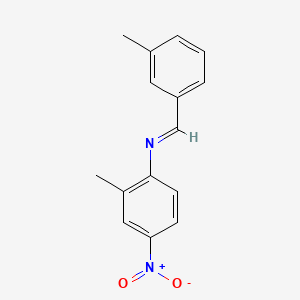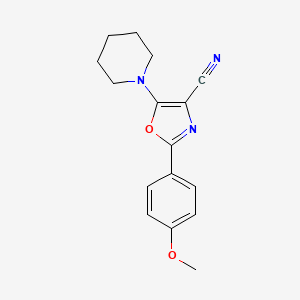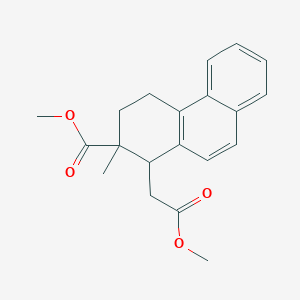
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is an organic compound with the molecular formula C15H15N This compound is a derivative of benzenamine, featuring a nitro group and a methylene bridge connecting two methyl-substituted phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- typically involves the condensation of 2-methylbenzenamine with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-: Similar in structure but lacks the nitro group.
Benzenamine, 4-nitro-N-((3-methylphenyl)methylene)-: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is unique due to the presence of both the nitro group and the methylene bridge, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
76193-89-0 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-4-3-5-13(8-11)10-16-15-7-6-14(17(18)19)9-12(15)2/h3-10H,1-2H3 |
InChI-Schlüssel |
GJECWBZPUDCRIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)



![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)




